
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy-substituted tetrahydronaphthalene moiety and an oxazolidinone ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol typically involves multiple steps. One common route starts with the preparation of 6-methoxy-3,4-dihydro-1H-naphthalen-2-one. This intermediate is then reacted with methylamine and sodium cyanoborohydride in methanol to yield (6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methylamine. The final step involves the cyclization of this intermediate with an appropriate reagent to form the oxazolidinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
化学反应分析
Types of Reactions
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amino alcohols.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学研究应用
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol
- (6-Methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)methanamine
- 2-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid
Uniqueness
6-(2-Amino-1-hydroxypropan-2-yl)-5,6,7,8-tetrahydronaphthalen-2-ol is unique due to the presence of both the methoxy-substituted tetrahydronaphthalene moiety and the oxazolidinone ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
属性
分子式 |
C15H19NO3 |
|---|---|
分子量 |
261.32 g/mol |
IUPAC 名称 |
4-(6-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-4-methyl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C15H19NO3/c1-15(9-19-14(17)16-15)12-5-3-11-8-13(18-2)6-4-10(11)7-12/h4,6,8,12H,3,5,7,9H2,1-2H3,(H,16,17) |
InChI 键 |
FFEKNXZGYYAJGB-UHFFFAOYSA-N |
规范 SMILES |
CC1(COC(=O)N1)C2CCC3=C(C2)C=CC(=C3)OC |
产品来源 |
United States |
Synthesis routes and methods
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
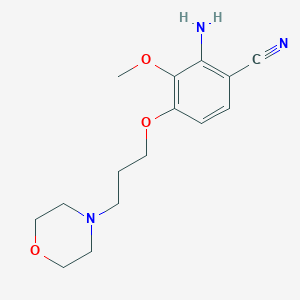
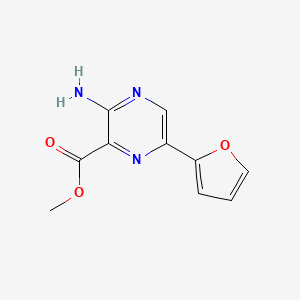
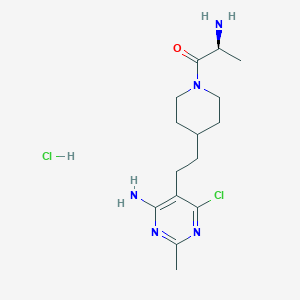

![2-(4-(3-bromopyridin-2-yloxy)cyclohexyl)-1H-benzo[d]imidazole](/img/structure/B8477030.png)

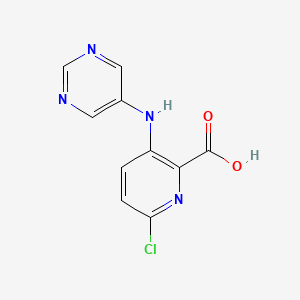


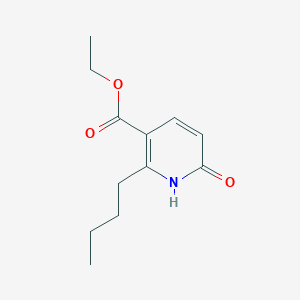
![N-[6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide](/img/structure/B8477081.png)
![4-cyclohexyl-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B8477082.png)
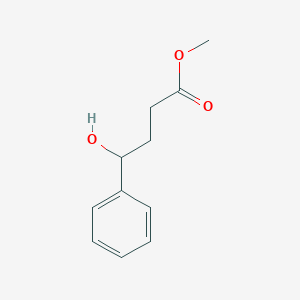
![Spiro[5.5]undec-2-yl-methanol](/img/structure/B8477102.png)
